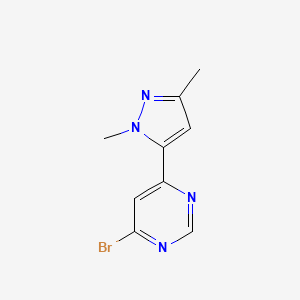
4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Vue d'ensemble
Description
“4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of “4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is characterized by the presence of a pyrazole ring and a pyrimidine ring . The dihedral angles between the pyrazole and pyrimidine rings are 1.28 (17) and 1.56 (17)° .Chemical Reactions Analysis
Pyrazole derivatives, including “4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine”, can undergo a variety of chemical reactions . These reactions can lead to the formation of new heterocycles .Applications De Recherche Scientifique
Synthesis of Bipyrazoles
4-Bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine: is utilized as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromo group in the compound acts as a good leaving group, facilitating the formation of bipyrazole derivatives through various coupling reactions.
Pharmaceutical Compound Development
This compound serves as a precursor in the development of various pharmaceutical and biologically active compounds . Its pyrimidine core is a common motif in many drugs, and the presence of the bromo and pyrazole groups allows for further functionalization, leading to the creation of novel therapeutic agents.
Inhibitors Synthesis
The compound is shown to be effective in the synthesis of inhibitors , particularly those that target enzymes or receptor sites . The ability to introduce additional substituents at the pyrazole moiety makes it a versatile intermediate for generating inhibitors with high specificity and affinity.
Alcohol Dehydrogenase Inhibition
One of the notable applications of this compound is its potential use as an inhibitor of liver alcohol dehydrogenase . This enzyme is crucial in the metabolism of alcohols in the liver, and inhibitors can be used to study the enzyme’s activity or potentially treat alcohol-related disorders.
Orientations Futures
The future directions for “4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” and other pyrazole derivatives could involve further exploration of their synthesis methods and biological activities . Given their wide range of pharmacological activities, these compounds could have potential applications in the development of new drugs .
Propriétés
IUPAC Name |
4-bromo-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLKEEAPBJSMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




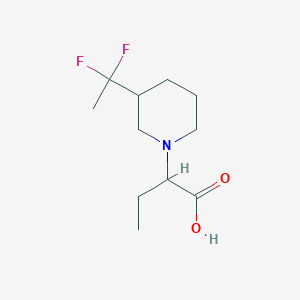

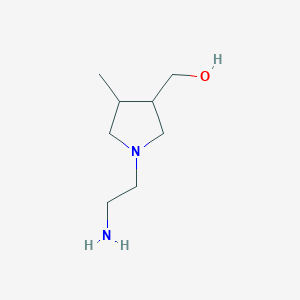


![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
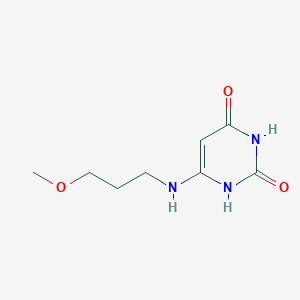
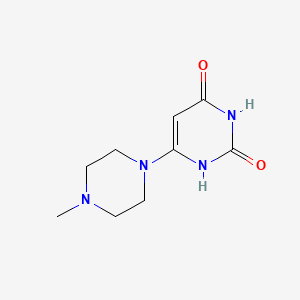

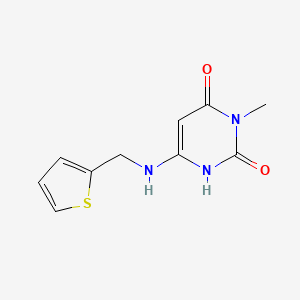
![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)
